Imazaquin-sodium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

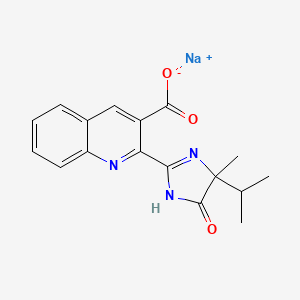

Imazaquin-sodium, also known as this compound, is a useful research compound. Its molecular formula is C17H16N3NaO3 and its molecular weight is 333.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicidal Applications

Imazaquin-sodium is widely utilized in the agricultural sector for its ability to control a broad spectrum of weeds. It is particularly effective against:

- Annual grasses : Including species such as barnyardgrass and crabgrass.

- Broadleaf weeds : Such as pigweed and morning glory.

The compound works by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids in plants. This mode of action makes it effective even at low concentrations, allowing for reduced application rates compared to other herbicides.

Soil Retention and Mobility

This compound exhibits moderate persistence in soil, with a half-life of approximately 60 days. Its retention in soil is influenced by several factors:

- pH Levels : The adsorption rate increases at lower pH levels due to stronger hydrogen bonds with soil humic acids.

- Sorption Coefficient : A higher sorption coefficient indicates a greater tendency to bind to soil particles, which can reduce its mobility and potential leaching into groundwater .

Case Study: Soil Interaction

A study highlighted that imazaquin's interaction with soil humic acids is significantly affected by environmental pH, demonstrating that lower pH levels enhance its adsorption, thereby limiting its movement through the soil profile . This characteristic is particularly beneficial for reducing off-target effects and ensuring that the herbicide remains active in the desired treatment area.

Acute Toxicity Assessments

Research has shown that this compound has low acute toxicity across various exposure routes (oral, dermal, inhalation). It has been classified as a mild irritant to skin but non-irritating to eyes .

Key findings from toxicity studies include:

- Dermal Sensitization : In studies involving guinea pigs, imazaquin was determined to be a non-sensitizer, indicating minimal risk of allergic reactions upon skin contact .

- Chronic Exposure Risks : Long-term studies have established a chronic reference dose of 0.25 mg/kg/day based on observed effects at higher doses . There were no significant developmental or reproductive effects noted in animal studies.

Regulatory Perspectives

The Environmental Protection Agency (EPA) has conducted extensive evaluations on this compound, concluding that its use meets safety standards for human health and the environment. The risk assessments considered factors such as potential exposure through food and water, confirming that aggregate risks are within acceptable limits .

Summary Table of Key Findings

| Application Area | Key Findings |

|---|---|

| Herbicidal Efficacy | Effective against annual grasses and broadleaf weeds |

| Soil Interaction | Moderate persistence; adsorption influenced by pH |

| Acute Toxicity | Low toxicity; mild skin irritant |

| Chronic Exposure | NOAEL established at 25 mg/kg/day |

| Regulatory Status | Meets EPA safety standards |

Properties

CAS No. |

81335-46-8 |

|---|---|

Molecular Formula |

C17H16N3NaO3 |

Molecular Weight |

333.32 g/mol |

IUPAC Name |

sodium;2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)quinoline-3-carboxylate |

InChI |

InChI=1S/C17H17N3O3.Na/c1-9(2)17(3)16(23)19-14(20-17)13-11(15(21)22)8-10-6-4-5-7-12(10)18-13;/h4-9H,1-3H3,(H,21,22)(H,19,20,23);/q;+1/p-1 |

InChI Key |

NAGWPMWBTLVULC-UHFFFAOYSA-M |

SMILES |

CC(C)C1(C(=O)NC(=N1)C2=NC3=CC=CC=C3C=C2C(=O)[O-])C.[Na+] |

Canonical SMILES |

CC(C)C1(C(=O)NC(=N1)C2=NC3=CC=CC=C3C=C2C(=O)[O-])C.[Na+] |

Key on ui other cas no. |

81335-46-8 |

Synonyms |

2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-3-quinolinecarboxylic acid imazaquin imazaquin, (+)-isomer imazaquin, (+-)-isomer imazaquin, (-)-isomer imazaquin, calcium salt imazaquin, monoammonium salt imazaquin, monopotassium salt imazaquin, monosodium salt imazaquin-ammonium imazaquin-sodium |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.